3-{[(9H-fluoren-9-ylmethoxy)carbonyl](4-methylphenyl)amino}propanoic acid
Description
This compound is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative featuring a 4-methylphenyl (p-tolyl) substituent on the amino group and a propanoic acid moiety. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its orthogonality and base-sensitive cleavage . The 4-methylphenyl group enhances lipophilicity, which may improve membrane permeability in drug-conjugate applications .
Properties
IUPAC Name |
3-[N-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylanilino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-17-10-12-18(13-11-17)26(15-14-24(27)28)25(29)30-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23H,14-16H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUHTFLWIALKIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid typically involves the following steps:
Fmoc Protection: The amino group of the starting material is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.
Coupling Reaction: The protected amino acid is then coupled with 4-methylphenylamine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Automated Purification: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to maintain consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids.
Substitution Reactions: The compound can undergo substitution reactions at the aromatic ring, depending on the reagents used.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Coupling: DCC or DIC in the presence of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt).
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptide Chains: Coupling reactions result in the formation of peptide chains.
Substituted Derivatives: Substitution reactions produce various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid has several applications in scientific research:
Peptide Synthesis: Widely used in the synthesis of peptides and proteins due to its effective protecting group.
Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Employed in the conjugation of peptides to other biomolecules for research in biochemistry and molecular biology.
Material Science: Used in the synthesis of peptide-based materials with unique properties for industrial applications.
Mechanism of Action
The mechanism of action of 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid involves:
Protection of Amino Groups: The Fmoc group protects the amino group from unwanted reactions during peptide synthesis.
Facilitation of Purification: The fluorenyl group enhances the compound’s stability and aids in the purification process.
Peptide Bond Formation: The free amino group, once deprotected, can form peptide bonds with carboxyl groups of other amino acids, facilitating the synthesis of peptides and proteins.
Comparison with Similar Compounds
Table 1: Key Properties of Structural Analogs
Structural and Functional Differences
- Substituent Effects: 4-Methylphenyl (Target): Balances lipophilicity and steric bulk, favoring interactions with hydrophobic pockets in proteins . 4-Chlorophenyl (): Enhances stability via halogen bonding but may reduce solubility in aqueous media . 4-Hydroxyphenyl (): Offers hydrogen-bonding capacity, useful in designing peptide mimetics . 4-Difluoromethylphenyl (): Fluorination improves metabolic stability and bioavailability in drug candidates .
Stereochemistry :
Functional Group Modifications :
Biological Activity
3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid, often referred to as Fmoc-4-methylphenylalanine, is a derivative of alanine that incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is significant in peptide synthesis and has various biological activities that warrant detailed exploration.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 423.46 g/mol. Its structure includes an amino acid backbone with an Fmoc group, which plays a crucial role in its reactivity and application in synthetic chemistry.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 423.46 g/mol |
| CAS Number | 507472-28-8 |
Synthesis
The synthesis of 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid typically involves the reaction of alanine with fluorenylmethoxycarbonyl chloride under basic conditions, such as the presence of sodium carbonate or triethylamine. This process allows for the selective protection of the amino group, facilitating its use in subsequent peptide coupling reactions.
1. Peptide Synthesis
The primary application of this compound is in peptide synthesis. The Fmoc group allows for easy deprotection under basic conditions, enabling the formation of peptide bonds with other amino acids. This property is vital for constructing complex peptides used in various biological studies and therapeutic applications.
2. Antimicrobial Activity
Recent studies have indicated that derivatives of Fmoc-protected amino acids exhibit antimicrobial properties. For instance, compounds similar to 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .
3. Enzyme Inhibition
Research has demonstrated that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways. For example, studies on related compounds have shown inhibition of dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis. This inhibition can lead to reduced cellular proliferation in certain cancer cell lines, indicating potential therapeutic applications in oncology .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several Fmoc-protected amino acids against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with bulky aromatic side chains, such as those containing the fluorenyl group, exhibited enhanced antimicrobial activity compared to simpler amino acids.
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro assays were conducted to assess the effect of Fmoc-protected amino acids on cancer cell lines. The results showed that certain derivatives could significantly inhibit cell growth by inducing apoptosis through enzyme inhibition pathways, particularly targeting DHODH .
Q & A
Q. What are the critical safety considerations when handling this compound in laboratory settings?
The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, and inhalation) . Key precautions include:
- Use of fume hoods, gloves (nitrile or neoprene), and safety goggles to avoid direct contact .
- Avoidance of strong acids, bases, and oxidizing agents to prevent hazardous reactions .
- Proper disposal via incineration or chemical waste services, adhering to local regulations .
- Emergency protocols: Immediate rinsing of exposed skin/eyes and medical consultation if ingested or inhaled .
Q. How does the Fmoc group influence the compound’s role in peptide synthesis?
The 9-fluorenylmethoxycarbonyl (Fmoc) group acts as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions (e.g., piperidine) . This facilitates stepwise solid-phase peptide synthesis (SPPS), where the carboxylic acid moiety can be activated for coupling while the Fmoc-protected amine remains inert .
Q. What analytical techniques are recommended for confirming the compound’s structural integrity?
- NMR Spectroscopy : Confirm stereochemistry and functional groups (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS expected m/z ~383.4 for [M+H]⁺) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, and what are common pitfalls?
- Stepwise Protection : Use Fmoc-Cl in anhydrous dioxane with sodium carbonate to minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility during coupling steps .
- Yield Challenges : Competing hydrolysis of the Fmoc group under acidic conditions requires pH monitoring . Recent advances in microwave-assisted synthesis reduce reaction times and improve yields by 15–20% .
Q. What strategies resolve contradictions in toxicity data between safety reports?
- Experimental Validation : Conduct acute toxicity assays (OECD 423) to determine LD₅₀ values, as existing SDSs note incomplete toxicological profiling .
- Comparative Analysis : Cross-reference with structurally analogous Fmoc-protected amino acids (e.g., FMoc-D-4-Aph-OH), which show low acute toxicity in murine models .
Q. How do structural modifications (e.g., fluorination or sulfur substitution) alter bioactivity?
- Fluorinated Analogs : Substituting the 4-methylphenyl group with 3,5-difluorophenyl enhances metabolic stability and target affinity in kinase inhibitors .
- Thioether Derivatives : The phenylthio group in analogs like (R)-3-Fmoc-amino-4-(phenylthio)butanoic acid improves membrane permeability and redox activity .
- Structure-Activity Relationship (SAR) : Computational docking (AutoDock Vina) identifies key interactions with hydrophobic binding pockets .
Q. What methodologies are effective for studying Fmoc deprotection kinetics?
- Deprotection Agents : Use 20% piperidine in DMF or TFA/water mixtures, monitored via UV spectroscopy (301 nm for Fmoc removal) .
- Kinetic Profiling : Real-time HPLC tracking reveals deprotection rates, with half-lives <5 min under optimal conditions .
Methodological Guidance
Q. How should researchers design analogs to probe biological interactions?
- Functional Group Replacement : Introduce bioisosteres (e.g., trifluoromethyl for methyl) to modulate electronic effects without altering steric bulk .
- Biotinylation : Conjugate biotin via the carboxylic acid for pull-down assays to identify protein targets .
Q. What purification techniques are optimal for isolating this compound?
Q. How can environmental persistence be assessed given limited ecotoxicological data?
- OECD 301B Test : Measure biodegradability in aqueous media over 28 days .
- QSAR Modeling : Predict bioaccumulation potential (logP ~3.2) using EPI Suite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
